molecular formula C9H13BO3 B14022343 (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid

(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B14022343
M. Wt: 180.01 g/mol
InChI Key: SUTDSXWBDPUXIF-UHFFFAOYSA-N
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Description

(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethyl group and a hydroxymethyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-5-(hydroxymethyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both ethyl and hydroxymethyl groups, which influence its reactivity, solubility, and steric properties. These features make it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

[3-ethyl-5-(hydroxymethyl)phenyl]boronic acid

InChI

InChI=1S/C9H13BO3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-5,11-13H,2,6H2,1H3

InChI Key

SUTDSXWBDPUXIF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)CO)CC)(O)O

Origin of Product

United States

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